
Carbamic acid, (chlorosulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (chlorosulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is a complex organic compound with a unique structure that includes a dioxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (chlorosulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves the reaction of chlorosulfonyl isocyanate with a suitable dioxetane derivative. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (chlorosulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (chlorosulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (chlorosulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves its interaction with specific molecular targets. The dioxetane ring can undergo chemiluminescent reactions, making it useful in various analytical techniques. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, 4-pyridinyl-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate
Uniqueness
Carbamic acid, (chlorosulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is unique due to its chlorosulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
108536-12-5 |
|---|---|
Molekularformel |
C7H12ClNO6S |
Molekulargewicht |
273.69 g/mol |
IUPAC-Name |
(3,4,4-trimethyldioxetan-3-yl)methyl N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C7H12ClNO6S/c1-6(2)7(3,15-14-6)4-13-5(10)9-16(8,11)12/h4H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
JPOWIZMFXOPYND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OO1)(C)COC(=O)NS(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


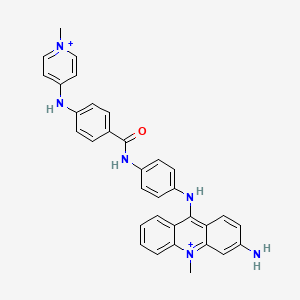
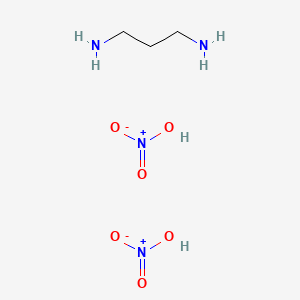
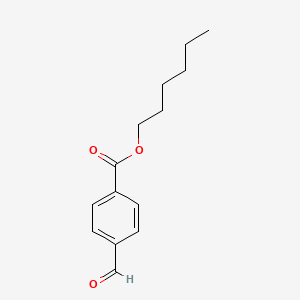

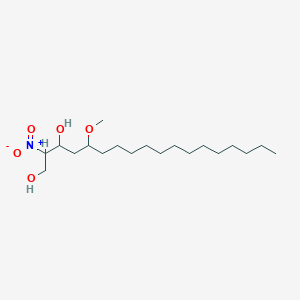
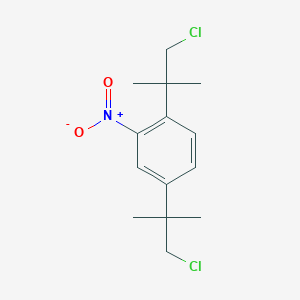
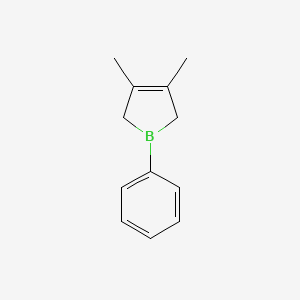
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)

![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)

